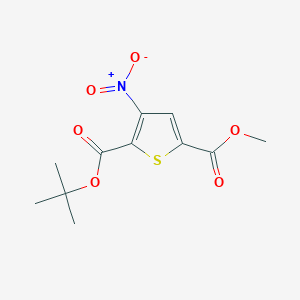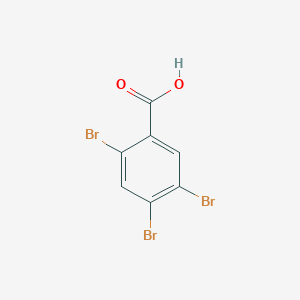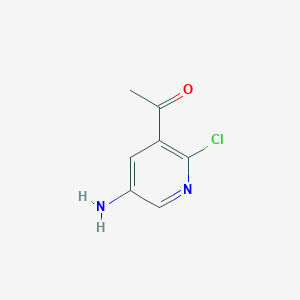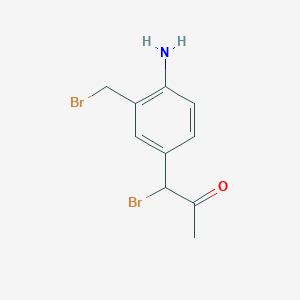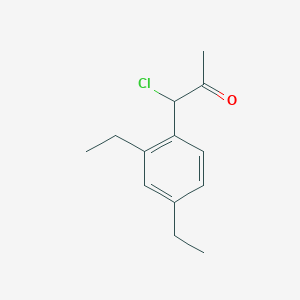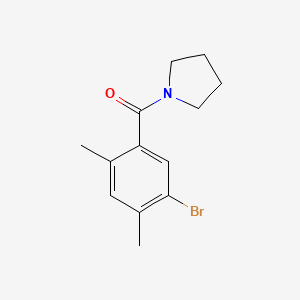
(5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a brominated aromatic ring and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-bromo-2,4-dimethylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction, ensuring consistent product quality.
化学反应分析
Types of Reactions
(5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrrolidine ring.
科学研究应用
(5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of brominated aromatic compounds on biological systems.
作用机制
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets in biological systems. The bromine atom and the pyrrolidine ring can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine
Uniqueness
(5-Bromo-2,4-dimethylphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both a brominated aromatic ring and a pyrrolidine moiety. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C13H16BrNO |
|---|---|
分子量 |
282.18 g/mol |
IUPAC 名称 |
(5-bromo-2,4-dimethylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H16BrNO/c1-9-7-10(2)12(14)8-11(9)13(16)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3 |
InChI 键 |
NZXRZWLBAFHULN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C(=O)N2CCCC2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


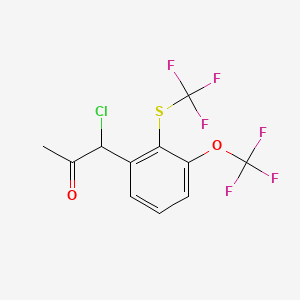
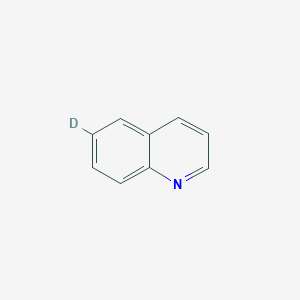
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)

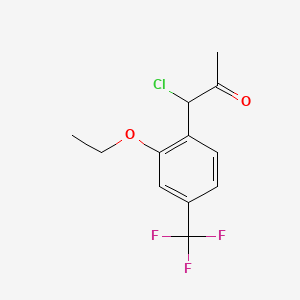
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)
